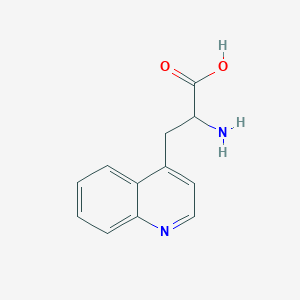

2-Amino-3-quinolin-4-YL-propionic acid

Description

Significance within Non-Canonical Amino Acid Chemistry and Heterocyclic Systems

2-Amino-3-quinolin-4-YL-propionic acid is classified as a non-canonical amino acid (ncAA). Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins, ncAAs offer a vast expansion of chemical diversity. The incorporation of ncAAs like this compound into peptides can introduce novel structural and functional properties. nih.govnih.govresearchgate.net This can lead to peptides with enhanced stability against enzymatic degradation, a significant hurdle in the development of peptide-based therapeutics. nih.gov

The quinoline (B57606) moiety, a heterocyclic aromatic compound, is a well-established pharmacophore found in a wide array of biologically active compounds. nih.gov Its presence in this compound introduces a rigid, planar, and aromatic side chain, which can participate in various intermolecular interactions, including π-π stacking and hydrogen bonding. The unique electronic and steric properties of the quinoline ring system make this amino acid a valuable tool for probing and modulating peptide structure and function. nih.gov The synthesis of quinoline derivatives is a significant area of research, with various methods developed to access this important heterocyclic core. researchgate.net

Classification and Research Implications as a Chiral Amino Acid Derivative

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-3-(quinolin-4-yl)propanoic acid and (R)-2-Amino-3-(quinolin-4-yl)propanoic acid. This chirality is of paramount importance in biological systems, as the stereochemistry of a molecule can dictate its pharmacological activity.

The differential biological activity of enantiomers is a well-documented phenomenon. For instance, in other chiral amino acid derivatives, the (S)-enantiomer has been shown to be a substrate for specific amino acid transporters, while the (R)-enantiomer is not. nih.gov The stereoselective synthesis of chiral amino acids is a significant focus in organic chemistry, with methods such as asymmetric hydrogenation being employed to produce enantiomerically pure compounds. researchgate.net Research on the closely related compound, 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, has demonstrated the successful synthesis of its racemic and enantiomerically pure forms, highlighting the feasibility of obtaining specific stereoisomers of such quinoline-containing amino acids. researchgate.net The ability to synthesize and isolate individual enantiomers of this compound is crucial for elucidating their specific roles in biological and chemical systems.

Overview of Key Academic Research Trajectories

The academic research involving this compound and its close analogs is multifaceted, with several key trajectories emerging.

One significant area of investigation is its potential application in medicinal chemistry . The quinoline core is a known scaffold in a variety of therapeutic agents, including those with antimicrobial properties. nih.govmdpi.com Research on substituted ethyl 2-(quinolin-4-yl)propanoates has demonstrated potent antimicrobial activity, suggesting that derivatives of this compound could be explored for similar applications. mdpi.com The synthesis of novel quinoline derivatives is an active area of research with the aim of discovering new therapeutic agents. apjhs.com

Another important research direction is the use of this compound as a building block in peptide science . Its incorporation into peptides can serve multiple purposes. The rigid quinoline side chain can be used to introduce conformational constraints, which is a valuable strategy for studying peptide-receptor interactions and for designing peptides with enhanced biological activity and selectivity. nih.govnih.gov Furthermore, the quinoline moiety possesses intrinsic fluorescence, opening up the possibility of using this amino acid as a fluorescent probe to study peptide structure, dynamics, and localization within biological systems. mdpi.comresearchgate.net The synthesis of peptides containing non-canonical amino acids is a well-established technique, often employing solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Finally, the unique chemical structure of this compound makes it a valuable tool in chemical biology and materials science . The ability to introduce a metal-chelating quinoline group into a peptide sequence could be utilized for the development of novel catalysts or for the creation of self-assembling peptide-based materials with interesting electronic and photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYBRQWHZZVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409559 | |

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-98-6 | |

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Quinolin 4 Yl Propionic Acid and Its Analogues

Strategies for Regioselective Quinoline (B57606) Ring Integration

The formation of the quinoline core is a foundational step in the synthesis of the target amino acid. The position of the substituent that will ultimately link to the amino acid backbone is critical, necessitating regioselective control.

Friedländer Synthesis Approaches to the Quinoline Moiety

The Friedländer synthesis, first reported in 1882, is a versatile and widely used method for the construction of quinoline rings. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, typically under acid or base catalysis. wikipedia.orgresearchgate.netnih.gov

The general mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation. wikipedia.org A variety of catalysts have been developed to promote the Friedländer annulation, including traditional acids and bases, as well as more modern catalysts like iodine, Lewis acids, and ionic liquids, which can offer milder reaction conditions and improved yields. wikipedia.orgnih.gov

For the synthesis of precursors to 2-Amino-3-quinolin-4-YL-propionic acid, a key strategy involves the reaction of a 2-aminobenzaldehyde with a pyruvate (B1213749) derivative. This approach is designed to install a carboxylic acid or ester group at the 4-position of the quinoline ring, which can then serve as a synthetic handle for further elaboration into the full amino acid side chain.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Ethyl pyruvate | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | Ethyl quinoline-4-carboxylate | Direct formation of a key precursor with a functional group at the desired position. nih.govorganicreactions.org |

| 2-Aminoacetophenone | Glyoxylic acid | Acid catalysis | 2-Methylquinoline-4-carboxylic acid | Demonstrates the versatility of the ketone partner in forming substituted quinoline-4-carboxylic acids. |

| 2-Nitrobenzaldehyde | Active methylene (B1212753) compound (e.g., β-ketoester) | Fe/AcOH (in situ reduction) | Substituted quinoline | A modification that expands the scope to readily available nitroaromatics. nih.gov |

Reaction Pathways Involving Anthranilic Acid Derivatives

A significant variation of the Friedländer synthesis that is particularly relevant for the synthesis of 4-substituted quinolines is the Niementowski quinoline synthesis. wikipedia.orgdrugfuture.com This reaction utilizes anthranilic acid or its derivatives and a carbonyl compound to form γ-hydroxyquinoline derivatives. wikipedia.org The reaction is typically carried out at high temperatures, although modified procedures have been developed to proceed under milder conditions. wikipedia.orgclockss.org

The mechanism is thought to be similar to the Friedländer synthesis, involving initial Schiff base formation or intermolecular condensation followed by cyclization and dehydration. wikipedia.org The use of anthranilic acid directly leads to the formation of a 4-hydroxyquinoline, which is a tautomer of the more stable 4-quinolone. The hydroxyl group at the 4-position is a valuable functional group that can be converted into a triflate or halide, enabling subsequent cross-coupling reactions to build the amino acid side chain.

Furthermore, the Doebner reaction provides another route starting from anilines (which can be derived from anthranilic acid), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govimist.ma This three-component reaction is a powerful tool for assembling the quinoline-4-carboxylic acid scaffold in a single step. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Anthranilic acid | Ketone/Aldehyde | Niementowski Synthesis | 4-Hydroxyquinoline | wikipedia.orgdrugfuture.com |

| Anthranilic acid | Ethyl acetoacetate | Niementowski Synthesis | 2-Methyl-4-hydroxyquinoline | arkat-usa.org |

| Aniline derivative | Benzaldehyde and Pyruvic acid | Doebner Reaction | Quinoline-4-carboxylic acid | nih.govimist.ma |

| Isatin derivative | Carbonyl compound | Pfitzinger Reaction | Quinoline-4-carboxylic acid | nih.govorganicreactions.org |

Enantioselective Formation of the α-Amino Acid Moiety

The creation of the chiral center at the α-carbon of the amino acid is arguably the most critical step in the synthesis of optically pure this compound. Asymmetric catalysis offers the most elegant and efficient solutions to this challenge.

Asymmetric Catalysis Techniques

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. acs.org In the context of quinoline-containing amino acids, this strategy is typically applied to a prochiral dehydroamino acid precursor. A notable example is the synthesis of enantiomers of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, where the key step is the asymmetric hydrogenation of a Z-configured dehydroamino acid derivative. researchgate.net This transformation is achieved using a rhodium precatalyst in combination with a chiral diphosphine ligand, such as a DuPhos-type ligand. researchgate.net

Similarly, the asymmetric hydrogenation of the quinoline ring itself can be achieved with high enantioselectivity using chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes. dicp.ac.cnnih.gov These catalysts have proven effective for a wide range of quinoline derivatives, yielding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excesses (ee). acs.orgdicp.ac.cn The mechanism is believed to involve a stepwise transfer of H+ and H-, with the enantioselectivity arising from a CH/π interaction between the catalyst's arene ligand and the substrate. dicp.ac.cnnih.gov While direct hydrogenation of the quinoline ring is a powerful tool, for the synthesis of the target amino acid, hydrogenation of a dehydroamino acid precursor is the more direct route to establishing the α-chiral center.

| Catalyst System | Substrate Type | Product | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium / Chiral Diphosphine (e.g., DuPhos) | Dehydroamino acid with quinoline side chain | Chiral quinoline-containing amino acid | High to excellent | researchgate.net |

| Cationic Ruthenium(II) / Chiral Diamine Ligand | Substituted Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to >99% | acs.orgdicp.ac.cnnih.gov |

| Iridium / Chiral N,P Ligands | Substituted Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Good to excellent | researchgate.net |

An alternative and powerful approach to the enantioselective synthesis of α-amino acids is the asymmetric alkylation of glycine (B1666218) derivatives. The O'Donnell amino acid synthesis is a classic example, which involves the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester. organic-chemistry.org This methodology can be rendered asymmetric by the use of a chiral phase-transfer catalyst (PTC). austinpublishinggroup.comspringernature.com

In this strategy, a glycine Schiff base is deprotonated under basic conditions to form an enolate, which is then alkylated with a suitable electrophile. For the synthesis of this compound, the electrophile would be a 4-(halomethyl)quinoline or a similar reactive quinoline derivative. The use of chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, as phase-transfer catalysts can induce high levels of enantioselectivity in the alkylation step. austinpublishinggroup.comnih.gov This method allows for the direct construction of the carbon-carbon bond between the quinoline moiety and the α-carbon of the amino acid in an enantioselective manner. Following the alkylation, hydrolysis of the Schiff base and ester groups reveals the desired chiral amino acid.

| Method | Glycine Derivative | Electrophile | Catalyst/Auxiliary | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base ester | 4-(Halomethyl)quinoline | Chiral Quaternary Ammonium Salt (e.g., from Cinchona alkaloids) | Direct enantioselective C-C bond formation. | austinpublishinggroup.comspringernature.comnih.gov |

| Chiral Auxiliary-Mediated Alkylation | Glycine t-butyl ester Schiff base with a chiral auxiliary (e.g., from 2-hydroxypinan-3-one) | 4-(Halomethyl)quinoline | Chiral auxiliary attached to the glycine nitrogen. | High diastereoselectivity controlled by the auxiliary. | rsc.org |

| Chiral Nickel Complex Alkylation | Chiral glycine-based nickel complex | 4-(Halomethyl)quinoline | Stoichiometric chiral nickel complex | High diastereo- and enantioselectivity. | rsc.org |

Applications of Enzymatic Asymmetric Synthesis

Enzymatic asymmetric synthesis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral amino acids. nih.govnih.gov This approach leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric excess (ee) under mild reaction conditions. One of the prominent enzymatic methods applicable to the synthesis of chiral amino acids is kinetic resolution.

A pertinent example of this strategy is the chemoenzymatic dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols, which are structurally related to the precursors of this compound. nih.gov In this process, a lipase (B570770), such as Candida antarctica lipase B (CalB), is used in combination with a ruthenium catalyst. The lipase selectively acylates one enantiomer of the starting alcohol, while the ruthenium catalyst facilitates the in-situ racemization of the unreacted enantiomer. This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov

The application of this methodology to precursors of this compound would involve the enzymatic resolution of a suitable intermediate, such as a racemic ester or alcohol bearing the quinoline-4-yl moiety. For instance, a racemic ester of 2-hydroxy-3-(quinolin-4-yl)propionic acid could be subjected to enantioselective hydrolysis catalyzed by a lipase.

Table 1: Illustrative Enzymatic Kinetic Resolution of a Quinoline Derivative

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Candida antarctica Lipase B (CalB) | (±)-2-(Quinolin-8-yl)benzylalcohol | Isopropenyl acetate | Toluene | 70 | >99 | 96 (for the (R)-acetate) | nih.gov |

This table illustrates the high efficiency and enantioselectivity achievable with enzymatic kinetic resolution for a related quinoline-containing compound, suggesting the potential for similar success with precursors to this compound.

Stereocontrolled Reductive Ammonolysis and Hydrolysis Pathways

Stereocontrolled reductive amination is a cornerstone of modern asymmetric synthesis of chiral amines and amino acids. This method typically involves the condensation of a prochiral ketone or aldehyde with an amine source, followed by a stereoselective reduction of the resulting imine or enamine intermediate. While direct "reductive ammonolysis" is less commonly described, the principles of asymmetric reductive amination are highly relevant to the synthesis of this compound.

The synthesis would commence with a suitable keto-acid precursor, such as 3-(quinolin-4-yl)pyruvic acid. This precursor can be subjected to reductive amination using a chiral amine or a combination of an achiral amine source (like ammonia) and a chiral reducing agent or catalyst. The stereoselectivity of the reduction step is crucial for establishing the desired configuration at the α-carbon.

Hydrolysis is a fundamental step in the final stages of many amino acid syntheses, particularly when protecting groups are employed for the carboxyl and amino functionalities. For instance, if the synthesis of this compound proceeds through an ester intermediate, a final hydrolysis step is necessary to liberate the free carboxylic acid. This is often achieved under acidic or basic conditions. For example, the hydrolysis of an ethyl ester can be carried out using aqueous sodium hydroxide (B78521) followed by acidification. springernature.com

Integration into Peptide Structures via Coupling Methodologies

The incorporation of non-canonical amino acids like this compound into peptide chains is a key strategy for developing novel therapeutics, probes, and biomaterials. Solid-phase peptide synthesis (SPPS) is the most widely used method for this purpose, with the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies being the most common. nih.govnih.gov

In the Fmoc strategy, the α-amino group of the amino acid is protected with the base-labile Fmoc group. The protected amino acid is then activated and coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support. The Fmoc group is subsequently removed with a mild base, typically piperidine (B6355638) in DMF, to allow for the next coupling cycle. nih.govnih.gov

The carboxylic acid group of the incoming amino acid is typically activated to facilitate peptide bond formation. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of racemization. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). uni-kiel.debachem.com Phosphonium and aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. uni-kiel.debachem.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Abbreviation | Activator/Additive | Key Features |

| Dicyclohexylcarbodiimide | DCC | HOBt, Oxyma | Cost-effective, but byproduct can be difficult to remove. |

| Diisopropylcarbodiimide | DIC | HOBt, Oxyma | Soluble byproduct, suitable for SPPS. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | High coupling efficiency, low racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | - | Very efficient, particularly for hindered couplings. |

Stereochemical Control and Resolution Methods in Synthesis

Achieving high enantiopurity is paramount in the synthesis of chiral amino acids for pharmaceutical applications. Stereochemical control can be exerted through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a powerful method for establishing the stereocenter in a single step. researchgate.net For a compound structurally similar to the target, 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, asymmetric hydrogenation of a dehydroamino acid methyl ester precursor using a rhodium precatalyst and an enantiopure DuPhos-type ligand has been shown to selectively deliver either the (+)- or (-)-enantiomer. researchgate.net This approach offers a direct route to the desired enantiomer with high stereocontrol.

When a racemic mixture of this compound is synthesized, resolution methods are employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org For an amino acid, a chiral base (e.g., brucine, ephedrine) or a chiral acid (e.g., tartaric acid, camphorsulfonic acid) can be used. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also widely used for both analytical and preparative-scale resolution of enantiomers. nih.gov Chiral stationary phases (CSPs) that can interact differently with the two enantiomers are employed to achieve separation. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T) have proven to be very effective for the direct analysis of underivatized enantiomers. google.com

Table 3: Comparison of Stereochemical Control and Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct formation of one enantiomer using a chiral catalyst, substrate, or reagent. | High efficiency, avoids loss of 50% of material. | Requires development of specific chiral catalysts or auxiliaries. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). | Well-established, can be scaled up. | Can be trial-and-error to find a suitable resolving agent and crystallization conditions; theoretical maximum yield is 50% per cycle. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase based on differential interactions. | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative purposes. | Can be expensive for large-scale separations. |

Chemical Reactivity and Directed Derivatization Strategies

Exploration of General Chemical Transformations and Reaction Types

2-Amino-3-quinolin-4-yl-propionic acid can undergo a variety of chemical transformations characteristic of its constituent functional groups: the primary amine, the carboxylic acid, and the aromatic quinoline (B57606) ring.

The amino acid portion allows for standard peptide chemistry. The primary amine is nucleophilic and can react with various electrophiles. For instance, it can be acylated to form amides or react with sulfonyl chlorides. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization.

The quinoline ring itself possesses a distinct reactivity. As a heterocyclic aromatic system, it can participate in electrophilic substitution reactions, although the position of substitution is directed by the existing substituents and the nitrogen atom. The quinoline nucleus is a key feature in many synthetic products with a wide range of pharmacological activities, including antibacterial and anticancer properties. researchgate.net The reactivity of related quinolin-2-one structures has been extensively studied, highlighting the diverse possibilities at multiple positions on the ring system. nih.govacs.org

Furthermore, synthetic routes to produce similar quinoline-containing amino acids have employed a range of reactions, including the Vilsmeier-Haack reaction, Erlenmeyer-Plöchl synthesis, methanolysis, and catalytic hydrogenation. researchgate.net These methods underscore the chemical robustness and versatility of the quinoline-amino acid scaffold.

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Product Type |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acid chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides | Secondary Amines | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Carboxylic Acid (-COOH) | Esterification | Alcohols (with acid catalyst) | Esters |

| Amide Coupling | Amines (with coupling agents like DCC) | Amides | |

| Reduction | LiAlH₄, BH₃ | Amino alcohols | |

| Quinoline Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted Quinolines |

Utilization as a Synthetic Building Block for Complex Quinoline Derivatives

The bifunctional nature of this compound makes it an excellent starting material, or "building block," for the synthesis of more elaborate molecules. researchgate.net By selectively reacting at the amino group, the carboxyl group, or the quinoline ring, chemists can construct a diverse library of complex derivatives.

One common strategy involves using the amino acid moiety as a scaffold to attach other molecular fragments. For example, the carboxylic acid can be coupled with various amines or alcohols to introduce new functionalities. A study on the related compound 3-[2-oxoquinolin-1(2H)-yl]propanoic acid demonstrated its use as a building block to create a series of N-alkyl-propanamides by reacting the carboxylic acid with different amines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxysuccinimide (HSU). acs.org This approach allows for the systematic modification of the molecule's properties, such as lipophilicity and hydrogen bonding capacity. acs.org

Similarly, the amino group can be used as a point of attachment. It can be incorporated into peptide chains or derivatized to introduce new heterocyclic rings. The synthesis of novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives showcases how the quinoline core can be elaborated into more complex, fused heterocyclic systems. nih.gov Although not starting directly from this compound, these syntheses illustrate the principle of using a quinoline core to build intricate molecular architectures. nih.gov

The combination of the quinoline heterocycle and the amino acid structure provides a platform for creating peptidomimetics, where the quinoline group can impart specific conformational constraints or act as a pharmacophore. mdpi.com

Chemical Modifications and Functionalization of the Amino Acid Backbone

The amino acid backbone, consisting of the α-amino and α-carboxyl groups, is a primary target for chemical modification to generate derivatives with tailored properties. These modifications often employ standard and robust chemical reactions.

Functionalization of the Carboxyl Group: The carboxylic acid is readily converted into a variety of functional groups.

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. Methyl esters, for instance, are common intermediates in the synthesis of other derivatives. mdpi.com

Amide Formation: This is one of the most versatile modifications. Coupling the carboxylic acid with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HBTU) produces a library of amides. For instance, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid was successfully reacted with amines such as propyl amine, benzylamine, cyclohexyl amine, morpholine, and piperidine (B6355638) to yield the corresponding N-substituted propanamides. acs.org

Hydrazide Formation: The methyl ester of a related quinolone propanoic acid has been shown to react with hydrazine (B178648) hydrate (B1144303) to produce the corresponding propanehydrazide, which can serve as an intermediate for synthesizing other heterocyclic systems like oxadiazoles. nih.gov

Functionalization of the Amino Group: The primary amine offers another site for diverse modifications.

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.

Amine Protection: In multi-step syntheses, the amino group is often protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions while other parts of the molecule are being modified.

These modifications to the amino acid backbone are crucial for developing new compounds, as they allow for the fine-tuning of steric and electronic properties, which can influence their biological activity and physical characteristics. mdpi.com

Table 2: Examples of Backbone Functionalization on a Related Quinolone Propanoic Acid acs.org

| Reactant Amine | Coupling Method | Product |

|---|---|---|

| Propyl amine | DCC, HSU | N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide |

| Isopropyl amine | DCC, HSU | N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide |

| Allyl amine | DCC, HSU | N-allyl-3-[2-oxoquinolin-1(2H)-yl]propanamide |

| Benzylamine | DCC, HSU | N-benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide |

| Cyclohexyl amine | DCC, HSU | N-cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide |

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation through Single-Crystal X-ray Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby offering unambiguous structural proof.

The general procedure for single-crystal X-ray analysis involves the following key steps:

Crystal Growth: High-quality single crystals of 2-Amino-3-quinolin-4-YL-propionic acid would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to achieve the best fit between the calculated and observed diffraction data.

The resulting crystallographic data would be presented in a standardized format, as exemplified in the table below, which contains hypothetical data for illustrative purposes.

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C₁₂H₁₂N₂O₂ |

| Formula weight | 216.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.408 |

| Absorption coeff. (mm⁻¹) | 0.098 |

| F(000) | 456 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

This table is illustrative and does not represent experimentally determined data for this compound.

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

Chromatographic and mass spectrometric methods are indispensable for verifying the purity and confirming the molecular weight and identity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC method would likely be employed.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Methodology: A typical method would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient elution of the target compound and any potential impurities. Detection is commonly achieved using a UV detector, as the quinoline (B57606) moiety is expected to have a strong UV absorbance. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram.

A new series of amino acid derivatives of quinolines have been successfully purified by column chromatography and characterized by TLC. mdpi.com For the analysis of quinoline compounds, a solid-phase extraction (SPE) followed by an HPLC-DAD method has been developed, showing good recovery and resolution. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound.

Ionization Techniques: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. These methods minimize fragmentation and primarily produce the protonated molecule [M+H]⁺ or other adducts.

Analysis: The mass spectrum would be expected to show a prominent peak corresponding to the calculated molecular weight of this compound (C₁₂H₁₂N₂O₂, MW = 216.24). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, a series of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives were characterized using MALDI mass spectrometry, consistently showing the expected molecular ion peaks. nih.gov

The combination of HPLC and MS (LC-MS) is a particularly powerful approach, allowing for the separation of a mixture by HPLC followed by the mass analysis of each component. This provides a high degree of confidence in both the purity and identity of the compound.

The table below summarizes the key analytical techniques and their expected outcomes for the characterization of this compound.

| Technique | Expected Information |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, including stereochemistry. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by separating the target compound from impurities. Retention time serves as an identifier. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight and, with high resolution, the elemental composition. |

| LC-MS | Provides both purity data and mass confirmation in a single analysis, allowing for the identification of impurities. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-Amino-3-quinolin-4-YL-propionic acid, and its biological target, typically a protein or nucleic acid.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how this compound might bind to the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then scoring these poses based on a force field that accounts for various non-covalent interactions. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the quinoline (B57606) ring of the compound can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site. The amino acid moiety can form crucial hydrogen bonds and salt bridges with appropriate residues, anchoring the ligand in place. nih.gov

The insights gained from these predictions are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | Tyr159, Met160 | π-π stacking, Hydrogen bond |

| Protease B | -7.9 | Asp122, Lys110 | Salt bridge, Hydrogen bond |

| Receptor C | -9.2 | Phe250, Trp300 | Hydrophobic, π-π stacking |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.

Application in Enzyme and Receptor Active Site Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between this compound and the active site of enzymes and receptors. This profiling is essential for understanding the mechanism of action at a molecular level. By visualizing the docked complex, researchers can identify the specific amino acid residues that are critical for binding. nih.gov

For example, docking studies could reveal that the nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor with a backbone NH group of a key residue in an enzyme's hinge region, a common binding motif for kinase inhibitors. nih.gov Similarly, the carboxylic acid group of the propionic acid side chain could form strong ionic interactions with positively charged residues like lysine (B10760008) or arginine in a receptor's binding pocket.

This detailed interaction profiling helps in explaining the observed biological activity and provides a rational basis for designing new derivatives with improved potency and selectivity. It can also aid in predicting potential off-target effects by docking the compound against a panel of other proteins.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of this compound and the dynamics of its binding to a target protein.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the ligand and protein behave in a simulated physiological environment, typically including water and ions. nih.govnih.gov These simulations can reveal:

Conformational Changes: How the ligand and protein change their shapes upon binding.

Binding Stability: The stability of the ligand-protein complex over time.

Water's Role: The role of water molecules in mediating the interaction.

Binding Free Energies: More accurate calculations of binding free energies can be obtained using methods like MM-PBSA and MM-GBSA.

By analyzing the trajectory of an MD simulation, researchers can identify stable binding modes and key interactions that persist over time, providing a more realistic representation of the binding event than static docking. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to analyze the intrinsic properties of this compound that govern its reactivity and interactions.

Analysis of Electronic Properties (e.g., HOMO, LUMO, Energy Gaps)

DFT calculations are employed to determine the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgijpras.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netresearchgate.net

These electronic properties are crucial for understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets. The distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, can also be calculated to identify electron-rich and electron-poor regions of the molecule, which are important for non-covalent interactions. arabjchem.org

Table 2: Illustrative Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The data in this table is for illustrative purposes to show the type of information generated from quantum chemical calculations.

Prediction of Chemical Reactivity and Mechanistic Pathways

DFT calculations can be used to predict the chemical reactivity of different sites within the this compound molecule. Reactivity descriptors such as Fukui functions can be calculated to identify which atoms are most susceptible to nucleophilic or electrophilic attack. arabjchem.org

Furthermore, these quantum chemical methods are powerful tools for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. This allows for the prediction of the most likely mechanistic pathways for the metabolism of the compound or its interaction with a target, providing invaluable information for understanding its biological fate and designing more stable analogues. nih.gov

In Silico Prediction of Relevant Molecular Descriptors

In silico methods are computational tools used to predict the physicochemical and pharmacokinetic properties of molecules. These predictions are valuable in the early stages of drug discovery and development. For this compound, a range of molecular descriptors can be calculated to estimate its properties. While experimental data for this specific compound is limited in publicly accessible databases, properties can be predicted using various computational models. The data presented below is for the closely related compound, (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, as found in the PubChem database. nih.govnih.gov

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H12N2O2 | PubChem nih.govnih.gov |

| Molecular Weight | 216.24 g/mol | PubChem nih.govnih.gov |

| XLogP3 | -1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 216.089877630 Da | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 76.2 Ų | PubChem nih.govnih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

| Complexity | 257 | PubChem nih.govnih.gov |

These predicted descriptors provide a preliminary assessment of the molecule's characteristics. For example, the XLogP3 value suggests that the compound is relatively hydrophilic. nih.gov The topological polar surface area (TPSA) is an indicator of a molecule's ability to permeate cell membranes. nih.govnih.gov

Biomolecular Interactions and Mechanistic Studies in Vitro

Enzyme Interaction and Inhibition Mechanisms

The structure of 2-Amino-3-quinolin-4-YL-propionic acid, which is an analogue of the essential amino acid tryptophan, suggests it may interact with enzymes involved in amino acid metabolism. The quinoline (B57606) ring, a common scaffold in pharmacologically active compounds, further implies potential inhibitory activity against various enzyme classes.

Given its structure as a quinoline-containing amino acid, a primary area of investigation would be its effect on enzymes within the tryptophan metabolic pathway. Tryptophan is catabolized via the kynurenine (B1673888) pathway, which involves several key enzymes and produces neuroactive metabolites such as kynurenic acid and quinolinic acid. mdpi.commdpi.com

One of the most relevant potential targets is Kynurenine Aminotransferase (KAT) . nih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the conversion of kynurenine to kynurenic acid, a molecule that also contains a quinoline core structure. researchgate.netresearchgate.net Due to the structural similarity of this compound to both the substrate (kynurenine) and the product (kynurenic acid) of the KAT-catalyzed reaction, it could be screened as a potential inhibitor. Inhibition of KAT is a therapeutic strategy for certain neurological conditions where kynurenic acid levels are dysregulated. nih.gov

Other amino acid-related enzymes that could be considered for screening include those involved in the metabolism of other aromatic amino acids, such as tyrosine and phenylalanine, due to potential cross-reactivity.

Table 1: Potential Enzyme Targets for this compound

| Enzyme Target | Rationale for Screening | Potential Interaction |

|---|---|---|

| Kynurenine Aminotransferase (KAT) | Structural similarity to the natural substrate (kynurenine) and product (kynurenic acid). nih.govresearchgate.net | Competitive or allosteric inhibition. |

| DNA Gyrase / Topoisomerase IV | The quinoline core is a known pharmacophore for inhibitors of these bacterial enzymes. mdpi.com | Inhibition of enzyme activity. |

The quinoline scaffold is a well-established component of numerous kinase inhibitors. nih.gov For instance, derivatives of 4-anilinoquinoline are known to inhibit epidermal growth factor receptor (EGFR) kinase. While this compound has a different substitution pattern, the presence of the quinoline ring warrants screening against a broad panel of protein kinases to determine its inhibition profile.

Potential kinase families to investigate would include:

Tyrosine Kinases: Such as EGFR, VEGFR, and Src family kinases.

Serine/Threonine Kinases: Including those involved in inflammatory and cell survival pathways like MAP kinases.

A study on 2-amino-3-methylimidazo[4,5-f]quinoline (a related heterocyclic amine, not a direct analogue) demonstrated inhibition of p38 kinase activation, which in turn modulated downstream signaling pathways related to nitric oxide production. elsevierpure.com This highlights the potential for quinoline-containing structures to interfere with key signaling cascades. Modulation of such pathways could affect cellular processes including proliferation, inflammation, and apoptosis.

Should inhibitory activity be established, mechanistic studies would be crucial to determine the mode of action. For an enzyme like KAT, a key question is whether the compound acts as a competitive inhibitor by binding to the active site in place of kynurenine, or through an allosteric or non-competitive mechanism. researchgate.net Studies on various KAT inhibitors have identified compounds that compete with the substrate, highlighting this as a plausible mechanism. researchgate.net

For bacterial enzymes like DNA gyrase, quinolone-based inhibitors typically function by stabilizing the enzyme-DNA complex, which leads to a halt in DNA replication and triggers cell death. mdpi.com Investigating whether this compound could function similarly would be a logical next step.

Receptor Binding Affinity and Selectivity Investigations

The neuroactive metabolites of the kynurenine pathway are known to interact with ionotropic glutamate (B1630785) receptors. Specifically, kynurenic acid is an antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and also affects α7-nicotinic acetylcholine (B1216132) receptors. mdpi.comresearchgate.net Given that this compound shares the quinoline core with kynurenic acid and the amino acid structure of neurotransmitters, its affinity for these and other receptors is of significant interest.

Binding assays could be performed to screen the compound against a panel of central nervous system receptors, including:

NMDA Receptors: To assess agonistic or antagonistic activity at the glutamate or glycine binding sites. frontiersin.org

AMPA and Kainate Receptors: Other subtypes of ionotropic glutamate receptors. nih.govunisi.it

G-protein Coupled Receptors (GPCRs): Including the GPR35 receptor, which is activated by kynurenic acid. mdpi.com

Table 2: Potential Receptor Targets for this compound

| Receptor Target | Rationale for Investigation | Potential Interaction |

|---|---|---|

| NMDA Receptor (Glycine Site) | Structural similarity to kynurenic acid, a known NMDA receptor antagonist. mdpi.comresearchgate.net | Antagonistic activity. |

| GPR35 | Kynurenic acid is an endogenous ligand for this receptor. mdpi.com | Agonistic activity. |

Interactions with Nucleic Acids and Other Biomolecules (e.g., DNA)

The planar aromatic system of the quinoline ring suggests a potential for intercalation with DNA. Some quinoline derivatives have been shown to act as DNA minor groove-binding agents. researchgate.net Furthermore, as previously mentioned, quinolones are famous for their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are critically involved in managing DNA topology. mdpi.com Molecular docking and simulation studies on certain amino acid derivatives of quinolines have suggested favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase. mdpi.com Therefore, investigating the interaction of this compound with bacterial topoisomerases and with DNA itself would be a valuable line of inquiry.

Modulation of Cellular Metabolic Pathways

By potentially inhibiting key enzymes like KAT or TDO, this compound could significantly modulate tryptophan metabolism. mdpi.comresearchgate.net Such an interaction would have downstream consequences, as the kynurenine pathway is not only a source of neuroactive compounds but also the primary route for producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan. researchgate.net Shifting the metabolic flux of this pathway could therefore impact cellular bioenergetics, redox status, and immune cell function. mdpi.com For instance, redirecting kynurenine away from the production of neurotoxic quinolinic acid and towards kynurenic acid is a recognized therapeutic concept that could be influenced by a selective KAT inhibitor. mdpi.com

Advanced Biomolecular Recognition Studies

Advanced biomolecular recognition studies of this compound have begun to shed light on its potential interactions with biological macromolecules. While comprehensive data remains the subject of ongoing research, preliminary investigations and computational models are providing initial insights into its binding behaviors and mechanistic actions at a molecular level. These studies are crucial for understanding the compound's biological activity and for the rational design of derivatives with enhanced specificity and efficacy.

The unique structural architecture of this compound, which combines an amino acid moiety with a quinoline ring system, suggests a capacity for diverse molecular interactions. The quinoline group can participate in π-π stacking, hydrophobic, and van der Waals interactions, while the amino acid portion allows for hydrogen bonding and electrostatic interactions. This multifaceted nature makes it a candidate for interacting with a range of biological targets, including enzymes and nucleic acids.

Enzymatic Inhibition and Receptor Binding

While specific enzymatic inhibition constants (Kᵢ) or receptor binding affinities (Kₐ) for this compound are not yet extensively documented in publicly available literature, the broader class of quinoline derivatives has been investigated for its inhibitory potential against various enzymes. For instance, compounds with a quinoline scaffold have been explored as inhibitors of kinases, proteases, and topoisomerases. These studies often reveal that the quinoline ring can act as a scaffold to position key functional groups within the active site of an enzyme, leading to competitive or non-competitive inhibition.

Molecular modeling and docking studies on structurally related amino acid derivatives of quinolines have suggested potential interactions with the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV. These in silico analyses predict that the quinoline moiety can establish key interactions with amino acid residues in the binding pocket, although experimental validation for this compound specifically is still required.

Nucleic Acid Interactions

The planar nature of the quinoline ring also suggests a potential for interaction with nucleic acids. Intercalation between the base pairs of DNA or binding to the grooves of the DNA helix are recognized modes of interaction for many planar aromatic molecules. Such interactions can interfere with DNA replication and transcription processes, forming the basis of the cytotoxic effects of certain anticancer agents.

Studies on other quinoline derivatives have demonstrated their ability to bind to DNA. The specific mode and affinity of this binding are influenced by the nature and position of substituents on the quinoline ring. For this compound, the amino acid side chain could play a significant role in modulating DNA interaction, potentially influencing its sequence or structural selectivity.

Future Directions in Biomolecular Recognition

To fully elucidate the biomolecular recognition profile of this compound, further advanced studies are necessary. Techniques such as X-ray crystallography and NMR spectroscopy of the compound in complex with its biological targets would provide definitive structural information about its binding mode. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to accurately determine the thermodynamic and kinetic parameters of these interactions.

The following table summarizes the potential biomolecular interactions and the experimental techniques that could be utilized for their detailed investigation.

| Potential Biological Target | Potential Interaction Type | Relevant Investigative Techniques |

| Enzymes (e.g., Kinases, Topoisomerases) | Competitive or Non-competitive Inhibition | Enzymatic Assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, NMR Spectroscopy |

| Receptors | Agonist or Antagonist Binding | Radioligand Binding Assays, Functional Assays, SPR |

| Nucleic Acids (DNA/RNA) | Intercalation, Groove Binding | UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, DNA Thermal Denaturation Studies, NMR Spectroscopy |

As research progresses, a more detailed understanding of the biomolecular interactions of this compound will emerge, paving the way for its potential application in various fields of biomedical research.

Applications in Medicinal Chemistry Research and Scaffold Design

Role as a Privileged Scaffold in Rational Drug Design

The quinoline (B57606) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a versatile starting point for the development of new drugs. mdpi.com The quinoline ring system is a key component in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. mdpi.commanchester.ac.ukbenthamscience.comnih.gov

In the context of rational drug design, the incorporation of the quinoline scaffold into a molecule like 2-Amino-3-quinolin-4-YL-propionic acid offers several advantages:

Structural Rigidity and Defined Geometry: The fused aromatic ring system of quinoline imparts significant rigidity, which can help in pre-organizing the molecule into a conformation favorable for binding to a specific biological target.

Versatile Interaction Capabilities: The quinoline ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (via the ring nitrogen), which are crucial for molecular recognition at a receptor or enzyme active site. researchgate.net

Modifiable Core: The quinoline ring has multiple positions that can be chemically modified. This allows for the systematic synthesis of derivatives to optimize potency, selectivity, and pharmacokinetic properties, a key strategy in modern drug discovery. benthamscience.comresearchgate.net

By combining this privileged heterocyclic system with an amino acid framework, this compound serves as a unique building block that merges the structural benefits of peptides with the diverse pharmacological potential of quinolines. mdpi.com

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic natural peptides but with modifications to overcome inherent limitations such as poor stability against enzymatic degradation and low bioavailability. nih.gov The use of non-canonical amino acids like this compound is a cornerstone of peptidomimetic design.

The strategic incorporation of this compound into a peptide sequence can profoundly enhance its properties. The bulky and rigid quinoline side chain can serve as a topographical constraint, forcing the peptide backbone to adopt a specific three-dimensional conformation. nih.gov This is critical because the biological function of a peptide is often tied to a particular secondary structure, such as a β-turn or an α-helix.

By replacing a natural amino acid with this quinoline-containing analogue, researchers can:

Improve Receptor Selectivity and Potency: A conformationally constrained peptide may fit more precisely into the binding pocket of a target receptor, leading to stronger and more selective interactions. nih.gov

Enhance Pharmacokinetic Profiles: The introduction of the lipophilic quinoline group can increase the peptide's ability to cross cell membranes.

A major drawback of natural peptide-based drugs is their rapid degradation by proteases in the body. Peptidomimetics containing this compound are designed to resist this degradation. The introduction of such atypical residues can obstruct the action of proteolytic enzymes.

The mechanism for this enhanced stability is twofold:

Steric Hindrance: The large quinoline side chain acts as a steric shield, physically blocking the approach of proteases to the adjacent peptide bonds.

Conformational Restriction: By locking the local peptide backbone into a fixed conformation, the peptidomimetic no longer presents the flexible structure that proteases typically recognize and cleave. nih.gov

Studies on peptidomimetics have shown that the inclusion of non-natural amino acids or the cyclization of peptides significantly improves their stability against enzymatic degradation without compromising, and sometimes even enhancing, their biological activity. mdpi.com

Exploration of Targeted Bioactivity Profiles (e.g., Antimicrobial Properties against Specific Pathogens)

The quinoline scaffold is historically associated with antimicrobial activity. mdpi.com Derivatives of this compound are therefore promising candidates for the development of new antimicrobial agents. Research into related quinoline compounds has demonstrated significant activity against a range of pathogens.

For instance, studies on substituted ethyl 2-(quinolin-4-yl)propanoates revealed potent antimicrobial effects against two strains of Helicobacter pylori. mdpi.com Similarly, a series of novel amino acid derivatives of quinolines showed potent inhibitory action against various bacterial strains, with molecular docking studies suggesting that their mechanism of action could involve the inhibition of DNA gyrase, a target of fluoroquinolone antibiotics. researchgate.net

The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Pathogen | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori (Strain 25) | 0.25 - >128 | mdpi.com |

| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori (Strain 26695) | 0.5 - >128 | mdpi.com |

| Amino acid-quinoline derivatives | Staphylococcus aureus | 16 - 128 | researchgate.net |

| Amino acid-quinoline derivatives | Bacillus subtilis | 8 - 64 | researchgate.net |

| Amino acid-quinoline derivatives | Escherichia coli | 16 - 128 | researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus (MRSA) | 16 - >64 | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant E. faecalis (VRE) | 16 - >64 | mdpi.com |

This table presents data for structurally related compounds to illustrate the antimicrobial potential of the quinoline-amino acid scaffold.

These findings suggest that by modifying the this compound structure, it is possible to develop derivatives with selective and potent activity against specific, and potentially drug-resistant, bacterial and fungal pathogens. mdpi.com

Systematic Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

To optimize the therapeutic potential of this compound, systematic structure-activity relationship (SAR) studies are essential. nih.gov SAR studies involve synthesizing a series of structurally related compounds (analogues) and evaluating how specific chemical modifications affect their biological activity. nih.govumn.edu This process provides critical insights into the pharmacophore—the essential structural features required for bioactivity.

For derivatives of this compound, an SAR campaign would typically investigate modifications at several key positions:

The Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions (such as C-6, C-7, or C-8) on the quinoline ring can significantly impact potency, selectivity, and metabolic stability.

The Amino Acid Backbone: Modifications to the α-amino group (e.g., N-alkylation) or the carboxylic acid group (e.g., esterification or amidation) can alter the compound's charge, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with the biological target.

The Propionic Linker: Altering the length or rigidity of the linker between the amino acid core and the quinoline ring could affect the spatial orientation of the quinoline moiety relative to the backbone, which is crucial for optimal binding.

For example, SAR studies on a series of 4-aminoquinolines identified that a substituent at the 3-position of the quinoline ring was absolutely critical for their antagonist potency against the α(2C)-adrenoceptor. nih.gov Such findings are invaluable for guiding the rational design of more effective and selective drug candidates. nih.gov

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

|---|---|---|

| Quinoline Ring (Positions 5, 6, 7, 8) | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | May enhance binding affinity, alter metabolic stability. |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Can influence lipophilicity and target interactions. | |

| Amino Acid Core | N-alkylation of the amino group | Increases lipophilicity, may improve cell permeability and proteolytic stability. |

| Conversion of carboxyl to ester or amide | Modulates polarity, can be used to create prodrugs. |

This table outlines a conceptual framework for SAR studies on this compound derivatives.

Through detailed SAR analyses, researchers can build predictive models, such as quantitative structure-activity relationship (QSAR) models, to design future generations of compounds with superior therapeutic profiles. mdpi.commdpi.com

Future Research Directions and Emerging Paradigms

Integration with High-Throughput Screening Methodologies for Ligand Discovery

The quest for novel bioactive molecules is increasingly reliant on high-throughput screening (HTS) of large chemical libraries. mdpi.comku.edumdpi.com The structural attributes of 2-Amino-3-quinolin-4-YL-propionic acid make it an ideal candidate for inclusion and diversification in such libraries.

Future efforts will likely focus on the creation of diverse chemical libraries based on the this compound scaffold. By systematically modifying the quinoline (B57606) ring, the amino group, and the carboxylic acid function, a vast array of derivatives can be generated. These modifications could include variations in substituents on the quinoline core to modulate electronic and steric properties, as well as the transformation of the amino and carboxyl groups to form amides, esters, and other functional variants. The amenability of the amino acid portion to solid-phase synthesis could facilitate the rapid, combinatorial generation of these derivatives.

Once synthesized, these libraries of this compound analogs can be subjected to a wide range of HTS assays. These assays can be designed to identify compounds that modulate the activity of specific biological targets, such as enzymes or receptors. mdpi.com Given the known biological activities of various quinoline derivatives, these libraries could be screened for potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govpharmacy180.com For instance, derivatives could be tested for their ability to inhibit kinases, proteases, or other enzymes implicated in disease pathways.

Table 1: Potential High-Throughput Screening Assays for this compound Derivatives

| Assay Type | Target Class | Potential Therapeutic Area |

| Enzyme Inhibition Assays | Kinases, Proteases, Phosphatases | Oncology, Infectious Diseases |

| Receptor Binding Assays | G-protein coupled receptors (GPCRs), Ion channels | Neuroscience, Cardiovascular Diseases |

| Cell-based Phenotypic Screens | Cell viability, Apoptosis, Cytokine production | Oncology, Immunology |

| Antimicrobial Susceptibility Testing | Bacteria, Fungi | Infectious Diseases |

The integration of computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in prioritizing compounds for synthesis and screening, thereby enhancing the efficiency of the discovery process. mdpi.com

Advanced Bioconjugation Strategies for Functional Probes and Hybrid Systems

The bifunctional nature of this compound, possessing both a fluorescent quinoline core and reactive handles in the amino acid portion, makes it an excellent building block for the creation of functional probes and hybrid systems through bioconjugation. crimsonpublishers.comresearchgate.net

A significant future direction lies in the development of novel fluorescent probes for cellular imaging. The intrinsic fluorescence of the quinoline moiety can be modulated by substitutions on the ring, potentially leading to probes with enhanced quantum yields, larger Stokes shifts, and sensitivity to the local cellular environment. nih.govnih.gov The amino and carboxyl groups of the amino acid component provide convenient points for conjugation to biomolecules such as peptides, proteins, or nucleic acids. nih.gov This would allow for the targeted delivery of the fluorescent quinoline tag to specific cellular compartments or to visualize specific biological processes.

Furthermore, the amino acid scaffold can be exploited to create hybrid molecules with unique functionalities. For instance, conjugating this compound to cell-penetrating peptides could enhance its cellular uptake. nih.gov Alternatively, linking it to photosensitizers could generate theranostic agents for photodynamic therapy, where the quinoline moiety acts as a targeting and imaging agent.

Table 2: Potential Bioconjugation Applications of this compound

| Conjugate Partner | Resulting Hybrid System | Potential Application |

| Targeting Ligand (e.g., antibody, peptide) | Targeted Fluorescent Probe | Specific labeling of cells or tissues |

| Bioactive Peptide | Peptide-Drug Conjugate | Enhanced therapeutic efficacy |

| Photosensitizer | Theranostic Agent | Combined imaging and therapy |

| Polymer (e.g., PEG) | PEGylated Quinoline Derivative | Improved pharmacokinetic properties |

The versatility of bioconjugation chemistry will enable the creation of a wide range of sophisticated molecular tools for both fundamental biological research and diagnostic applications.

Rational Design of Novel Therapeutic Agents and Research Tools

The this compound scaffold provides a promising starting point for the rational design of new therapeutic agents and research tools. nih.govmskcc.org By understanding the structure-activity relationships (SAR) of this class of compounds, medicinal chemists can systematically optimize their properties to achieve desired biological effects. nih.govpharmacy180.com

One promising avenue is the development of novel enzyme inhibitors. The amino acid backbone can be designed to mimic the natural substrate of a target enzyme, while the quinoline moiety can be tailored to interact with specific pockets within the enzyme's active site, leading to potent and selective inhibition. umsha.ac.ir For example, derivatives of this compound could be designed as inhibitors of enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

Another area of exploration is the use of this scaffold to create peptidomimetics. nih.govnih.gov By incorporating this compound into peptide sequences, researchers can introduce conformational constraints and novel functionalities. This can lead to the development of peptides with enhanced stability, improved receptor binding affinity, and altered biological activity. The quinoline group can also serve as a spectroscopic probe to study peptide-protein interactions.

Computational modeling will play a pivotal role in the rational design process. glpbio.com Molecular docking studies can predict the binding modes of this compound derivatives to their biological targets, guiding the design of more potent and selective compounds. Molecular dynamics simulations can provide insights into the conformational preferences of these molecules and their interactions with biological membranes.

Q & A

Basic Research Questions

Q. What are the primary structural characterization methods for 2-Amino-3-quinolin-4-YL-propionic acid, and how do they address stereochemical complexities?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the quinoline and propionic acid backbone, with COSY and NOESY for spatial configuration analysis. Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for absolute stereochemical resolution, though this requires high-purity crystals .

- Note : Substituent effects (e.g., quinoline ring electron density) may shift NMR peaks; compare with analogs like 3-(4-Aminophenyl)propionic acid .

Q. What are the key synthetic challenges in producing this compound, and how can yield optimization be approached?

- Methodology : Multi-step synthesis typically involves:

Quinoline functionalization : Bromination at the 4-position for later coupling.

Amino acid coupling : Use Boc-protected intermediates to prevent side reactions.

Deprotection and purification : TFA for Boc removal, followed by reverse-phase HPLC .

- Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd for cross-coupling). Reaction temperatures >80°C often improve quinoline reactivity but risk racemization .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology :

- HPLC-UV/FLD : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar amino acid derivatives. FLD enhances sensitivity for quinoline’s aromatic fluorescence .

- LC-MS/MS : MRM transitions (e.g., m/z 245 → 165) improve specificity in plasma or tissue homogenates .

- Calibration : Spiked matrices (e.g., serum) must account for matrix effects; internal standards like deuterated analogs are ideal .

Advanced Research Questions

Q. How can contradictory reports on this compound’s receptor binding affinity be resolved?

- Methodology :

Standardize assays : Use cell lines (HEK293T) expressing homogeneous receptor populations (e.g., ionotropic glutamate receptors) .

Control variables : Buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) critically affect quinoline-electrostatic interactions .

Orthogonal validation : Compare radioligand binding (³H-labeled compound) with electrophysiology (patch-clamp for ion flux) .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Stability Analysis :

- pH stability : Use phosphate buffers (pH 7.0–7.4) to prevent hydrolysis of the amino acid moiety. Avoid alkaline conditions (>pH 8) .

- Oxidative protection : Add 0.1% ascorbic acid to cell culture media to inhibit quinoline ring oxidation .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

- Approach :

Docking studies : Use Glide or AutoDock to predict interactions with CYP450 enzymes (e.g., CYP3A4). Modify substituents at meta-positions to block metabolic hotspots .

MD simulations : Analyze solvation dynamics of the propionic acid group; ester prodrugs may enhance membrane permeability .

- Validation : Synthesize top candidates and test in hepatocyte microsomes with LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products